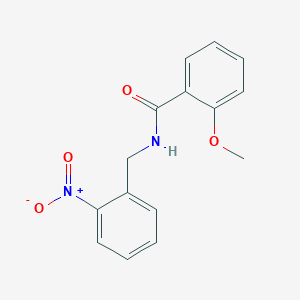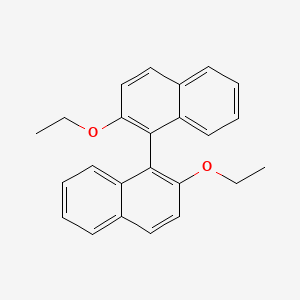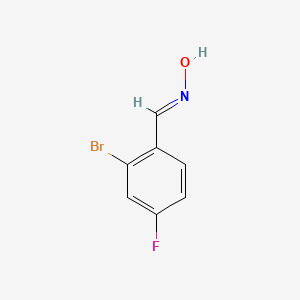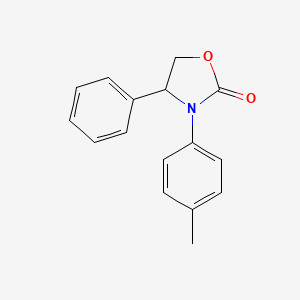
3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE is a heterocyclic compound that belongs to the oxazolidinone class It is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates can be carried out under triazabicyclodecene catalysis .
Industrial Production Methods: Industrial production methods for 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE include hypervalent iodine compounds, sodium hydride (NaH), and triazabicyclodecene . The conditions for these reactions typically involve room temperature or slightly elevated temperatures, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE depend on the specific reagents and conditions used. For example, the intramolecular cyclization of N-allylcarbamates can yield oxazolidinones with various substituents, while the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils can produce 2-oxazolidinones with β-enaminocarbonyl groups .
Scientific Research Applications
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE has numerous scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active compounds, including antibacterial agents . The compound’s unique structure makes it valuable for creating new drugs with low resistance potential. Additionally, it is employed in organic synthesis as a chiral auxiliary, facilitating stereoselective transformations .
Mechanism of Action
The mechanism of action of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. In the context of antibacterial activity, oxazolidinone derivatives, such as linezolid, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparison with Similar Compounds
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The uniqueness of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE lies in its specific substituents, which may confer distinct advantages in certain applications.
List of Similar Compounds:- Linezolid
- Tedizolid
- Contezolid
These compounds are part of the oxazolidinone class and are known for their antibacterial properties .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
QENWQHDTOBJPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


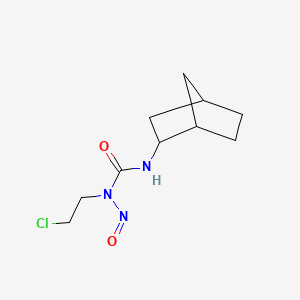

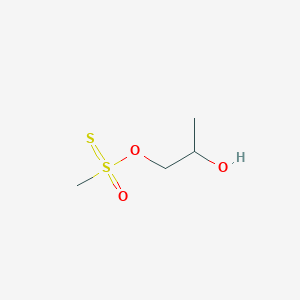
![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
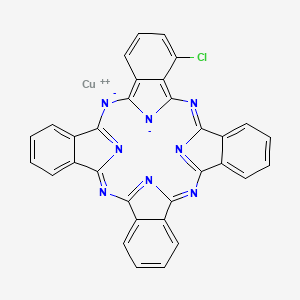
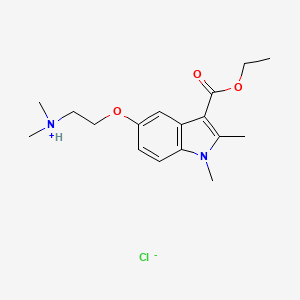
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

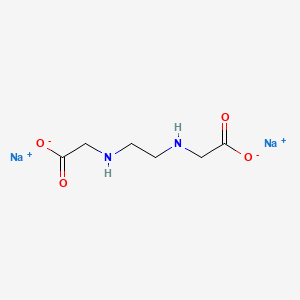
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
